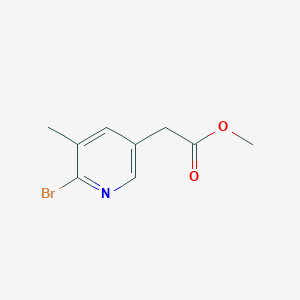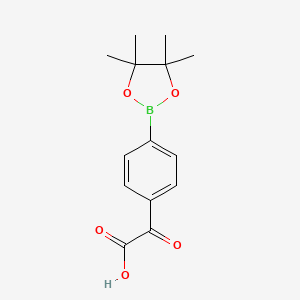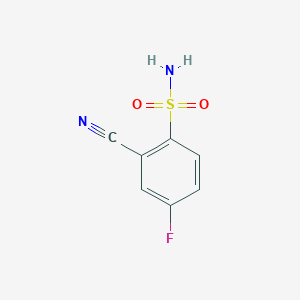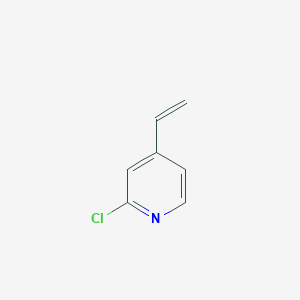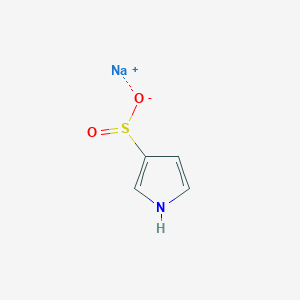
Sodium 1H-pyrrole-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1H-pyrrole-3-sulfinate is an organosulfur compound that serves as a versatile building block in organic synthesis. It is part of the broader class of sodium sulfinates, which are known for their multifaceted applications in the synthesis of various organosulfur compounds . This compound is particularly valuable due to its ability to participate in a wide range of chemical reactions, making it a crucial reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .
Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness: Sodium 1H-pyrrole-3-sulfinate is unique due to its ability to form stable sulfonyl radicals, which makes it particularly useful in radical-mediated reactions. This property distinguishes it from other sodium sulfinates, which may not form stable radicals under similar conditions .
Eigenschaften
Molekularformel |
C4H4NNaO2S |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
sodium;1H-pyrrole-3-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
VFEIVXGOKFZJEA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CNC=C1S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



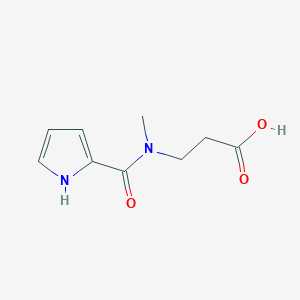
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
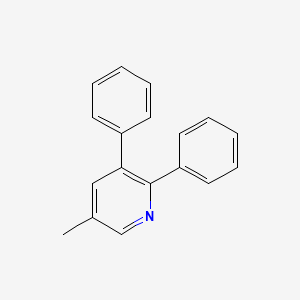


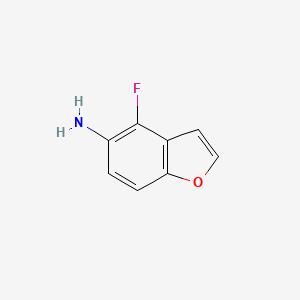
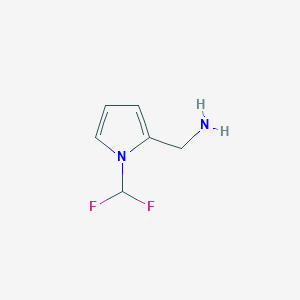
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)
